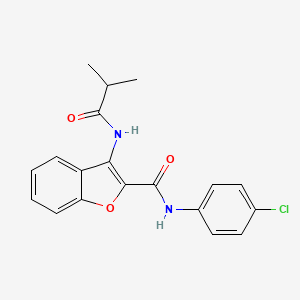

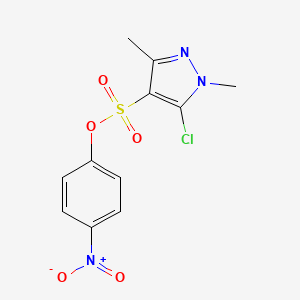

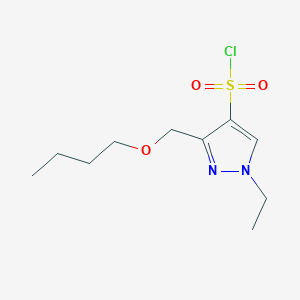

5-(4-phenylsulfanylphenyl)-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenylsulfanylphenyl compounds are a class of organic compounds containing a phenylsulfanyl group attached to a phenyl ring . They are used in various fields, including medicinal chemistry and material science .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, including condensation, nitration, reduction, and sulfonation . The exact synthesis process for “5-(4-phenylsulfanylphenyl)-1H-pyrazole” would depend on the specific reactions involved.Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including Fourier Transform Infrared Spectroscopy (FTIR), Ultraviolet-Visible Spectroscopy (UV-Vis), and Nuclear Magnetic Resonance (NMR) . The exact structure of “this compound” would need to be determined experimentally.Chemical Reactions Analysis

Phenylsulfanylphenyl compounds can undergo various types of chemical reactions, including electrophilic substitution, addition, and oxidation . The specific reactions that “this compound” can undergo would depend on its molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental techniques. These properties may include melting point, boiling point, solubility, and reactivity . The specific physical and chemical properties of “this compound” would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

Overview of Pyrazole Compounds

Pyrazole compounds, including 5-(4-phenylsulfanylphenyl)-1H-pyrazole, are recognized for their extensive applications in medicinal chemistry due to their pharmacophore nature. These compounds are pivotal in drug design, serving as the backbone for a plethora of biologically active compounds. Pyrazole derivatives exhibit a broad spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of pyrazole compounds typically involves condensation followed by cyclization, employing various reagents and conditions, including microwave irradiation, to achieve heterocyclic structures with potential yields. These synthetic strategies allow for the annelation of different heterocyclic nuclei with pyrazoles, extending the categories of heterocyclic systems and facilitating the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Therapeutic Applications

Pyrazolines, closely related to pyrazoles, are important nitrogen-containing five-membered ring heterocyclic compounds with diverse therapeutic applications. They have been extensively studied for their antimicrobial (including antibacterial, antifungal, and antiviral), anti-inflammatory, analgesic, antidepressant, anticancer, and various other pharmacological effects. The versatility of pyrazoline derivatives in pharmacology highlights the significance of pyrazole-based compounds in therapeutic research and development (Shaaban, Mayhoub, & Farag, 2012).

Synthetic Pathways and Applications

The chemistry of pyrazole derivatives extends to their use as building blocks for synthesizing a wide range of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, and others. The unique reactivity of these compounds underlines their importance in the synthesis of heterocyclic compounds and dyes. The versatility in the reactivity of pyrazole derivatives offers mild reaction conditions for generating diverse cynomethylene dyes from a broad spectrum of precursors, indicating the potential for innovative transformations involving these compounds in the future (Gomaa & Ali, 2020).

Wirkmechanismus

The mechanism of action of a compound refers to how it interacts with biological systems. For example, some phenylsulfanylphenyl compounds have been found to have antimicrobial and anti-inflammatory activities . The specific mechanism of action of “5-(4-phenylsulfanylphenyl)-1H-pyrazole” would need to be determined through biological testing.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(4-phenylsulfanylphenyl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c1-2-4-13(5-3-1)18-14-8-6-12(7-9-14)15-10-11-16-17-15/h1-11H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVWHNZGWKXUAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)C3=CC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

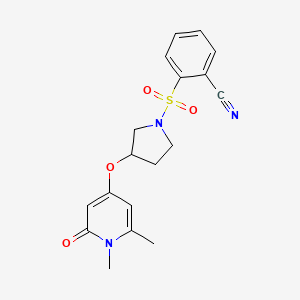

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2470911.png)

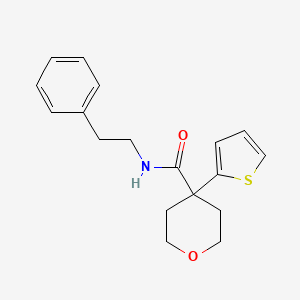

![1-[(4-ethenylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2470918.png)

![4-cyano-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2470926.png)